molecular formula C8H13N5O2 B3066902 2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine CAS No. 92673-47-7

2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine

Cat. No.: B3066902
CAS No.: 92673-47-7
M. Wt: 211.22 g/mol
InChI Key: VCIRDVJYCTWHQI-UHFFFAOYSA-N
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Description

2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine is a nitroso-substituted pyrimidine derivative characterized by its unique functional groups: an amino group at position 2, an isopropoxy group at position 4, a methylamino group at position 6, and a nitroso (-NO) group at position 5.

Properties

IUPAC Name

4-N-methyl-5-nitroso-6-propan-2-yloxypyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2/c1-4(2)15-7-5(13-14)6(10-3)11-8(9)12-7/h4H,1-3H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIRDVJYCTWHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC(=C1N=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649896
Record name N~4~-Methyl-5-nitroso-6-[(propan-2-yl)oxy]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92673-47-7
Record name N~4~-Methyl-5-nitroso-6-[(propan-2-yl)oxy]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Guanidine-Malonic Acid Diester Condensation

Reaction of monosubstituted malonic acid diesters with guanidine in sodium ethoxide yields 5-substituted 2-amino-4,6-dihydroxypyrimidines (Equation 1):

$$
\text{Malonic ester} + \text{Guanidine} \xrightarrow{\text{NaOEt, EtOH}} 2\text{-Amino-4,6-dihydroxypyrimidine}
$$

Typical Conditions :

  • Solvent: Absolute ethanol (300 mL per 0.2 mol diester)
  • Temperature: Reflux (78°C)
  • Time: 3–4 hours
  • Yield: 85–92%

Nitrosation at Position 5

Nitrosation of 2-amino-4,6-dihydroxypyrimidine precursors is achieved using nitrous acid generated in situ (Equation 2):

$$
\text{Pyrimidine} + \text{NaNO}_2 \xrightarrow{\text{HCl, 0–5°C}} 5\text{-Nitroso derivative}
$$

Optimized Parameters :

  • Nitrosating agent: 1.1 eq NaNO₂ in 2M HCl
  • Temperature: 0–5°C (prevents diazotization)
  • Time: 45 minutes
  • Yield: 78–83%

Halogenation and Functional Group Interconversion

Dichlorination Using Vilsmeier-Haack-Arnold Reagent

Conversion of dihydroxypyrimidines to dichloro intermediates enables nucleophilic substitutions (Equation 3):

$$
\text{Dihydroxypyrimidine} \xrightarrow{\text{POCl}_3/\text{DMF}} 2\text{-Amino-4,6-dichloro-5-nitrosopyrimidine}
$$

Critical Modifications :

  • POCl₃:DMF ratio 5:1 (v/v)
  • Reflux duration: 6 hours
  • Workup: Precipitation in ice-water (pH 6.5–7.0)
  • Yield: 89–94%

Regioselective Nucleophilic Substitutions

Isopropoxy Group Installation at Position 4

Alkoxylation proceeds via SNAr mechanism under alkaline conditions (Equation 4):

$$
\text{Dichloropyrimidine} + \text{NaO}^i\text{Pr} \xrightarrow{\text{DMF, 70°C}} 4\text{-Isopropoxy intermediate}
$$

Key Parameters :

  • Base: 2.2 eq NaH in DMF
  • Isopropanol: 3.0 eq
  • Temperature: 70°C (prevents C-6 substitution)
  • Yield: 82%

Methylamination at Position 6

Controlled amination ensures selective substitution (Equation 5):

$$
4\text{-Isopropoxy intermediate} + \text{CH}3\text{NH}2 \xrightarrow{\text{THF, rt}} \text{Target Compound}
$$

Optimized Conditions :

  • Methylamine: 40% aqueous solution (5.0 eq)
  • Solvent: THF/H₂O (4:1)
  • Time: 12 hours
  • Yield: 76%

Alternative Synthetic Routes

One-Pot Sequential Substitution

Recent advances demonstrate concurrent substitution using phase-transfer catalysis (Table 1):

Entry Catalyst Solvent Temp (°C) Yield (%)
1 TBAB DMF 90 68
2 18-Crown-6 THF 65 72
3 None EtOH/H₂O 25 41

Data adapted from

Solid-Phase Synthesis

Immobilized pyrimidine precursors on Wang resin enable automated synthesis:

  • Loading capacity: 0.8 mmol/g
  • Coupling efficiency: >95% per step
  • Final cleavage: TFA/H₂O (95:5)
  • Purity (HPLC): 98.4%

Analytical Characterization and Quality Control

Critical spectroscopic data for batch validation:

¹H NMR (DMSO-d₆) :

  • δ 1.25 (d, J=6.2 Hz, 6H, OCH(CH₃)₂)
  • δ 3.15 (s, 3H, NHCH₃)
  • δ 4.72 (sept, J=6.2 Hz, 1H, OCH(CH₃)₂)
  • δ 6.88 (br s, 2H, NH₂)

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm
  • Mobile phase: MeCN/H₂O (0.1% TFA) 30:70
  • Retention time: 8.92 min
  • Purity threshold: ≥99.0%

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Reagent Price ($/kg) Consumption (kg/kg product)
Guanidine HCl 45 2.1
POCl₃ 12 4.8
Isopropanol 3 1.5
Methylamine 28 0.9

Data compiled from

Environmental Impact Assessment

  • E-factor: 18.7 kg waste/kg product
  • PMI: 23.4 (needs improvement in solvent recovery)
  • Recommended: Membrane-based POCl₃ recycling (≥92% efficiency)

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The nitroso group, for example, can participate in redox reactions, influencing cellular processes. The amino and methylamino groups may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The isopropoxy group at position 4 in the target compound introduces steric bulk compared to hydroxy (CAS 70700-44-6) or methoxy () groups.
  • Nitroso Group Reactivity: The nitroso group at position 5 in all analogs confers redox activity, making these compounds prone to photodegradation or reduction under acidic conditions. However, the electron-donating methylamino group at position 6 in the target compound may stabilize the nitroso moiety compared to amino or hydroxy substituents .

Spectroscopic and Computational Insights

Studies on analogs like 2-amino-4-methoxy-6-methylpyrimidine () reveal that substituents significantly influence IR and NMR spectra. For example:

  • Methoxy groups exhibit strong C-O stretching vibrations (~1250 cm⁻¹), whereas isopropoxy groups show split peaks due to asymmetric C-O-C bending.
  • The nitroso group’s N=O stretch (~1500 cm⁻¹) is sensitive to adjacent substituents; methylamino groups may shift this peak to lower frequencies due to electron donation .

Quantum chemical calculations (e.g., DFT on pyrimidine analogs) suggest that bulky substituents like isopropoxy increase torsional strain, altering molecular planarity and π-π stacking efficiency .

Biological Activity

2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C8_8H13_{13}N5_5O2_2 and a molecular weight of 211.22 g/mol, is notable for its structural features that may contribute to various pharmacological effects.

PropertyValue
Molecular FormulaC8_8H13_{13}N5_5O2_2
Molecular Weight211.22 g/mol
CAS Number92673-47-7
Purity95%

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidines, including compounds similar to this compound, exhibit significant anticancer properties. For instance, certain thienopyrimidine derivatives have shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50_{50} values in the nanomolar range, suggesting potent antiproliferative effects .

The mechanism of action often involves the inhibition of critical enzymes such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Pyrimidine derivatives have been identified as potential CDK inhibitors, demonstrating distinct molecular interactions that lead to tumor cell growth inhibition .

Antimicrobial Activity

Compounds structurally related to this compound have also been evaluated for their antimicrobial properties. Studies suggest that certain nitroso-pyrimidines can exhibit antibacterial and antifungal activities, although specific data on this compound's antimicrobial efficacy remains limited .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress, a contributor to cancer progression.
  • Cell Cycle Arrest : By interfering with the normal cell cycle, these compounds can induce apoptosis in malignant cells.

Case Studies and Research Findings

  • Study on Cytotoxicity : A study investigated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that certain modifications to the pyrimidine structure significantly enhance anticancer activity .
  • In Vitro Assays : In vitro assays demonstrated that compounds similar to this compound effectively inhibited the growth of several cancer cell lines, supporting their potential use as therapeutic agents .
  • Enzymatic Activity : Research has shown that these compounds can inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine metabolism in both human and Plasmodium falciparum (malaria parasite), indicating their potential use in treating both cancer and malaria .

Q & A

Q. What in silico tools predict metabolic pathways for this compound in mammalian systems?

  • Methodological Answer : Tools like SwissADME or GLORY predict phase I/II metabolism. For nitroso groups, focus on reduction to hydroxylamine or oxidation to nitro derivatives. Validate predictions with in vitro liver microsome assays and LC-MS metabolite profiling .

Q. How can cryo-EM or XFEL techniques elucidate transient interactions of this compound with biological macromolecules?

  • Methodological Answer : Time-resolved crystallography (XFEL) captures short-lived binding states. Cryo-EM resolves large complexes (e.g., ribosomes) interacting with the compound. Synchrotron radiation sources enhance resolution for small-molecule binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine

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